DavePhos

Catalog No.
S714754
CAS No.
213697-53-1
M.F
C26H36NP
M. Wt
393.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DavePhos

CAS Number

213697-53-1

Product Name

DavePhos

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H36NP

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3

InChI Key

ZEMZPXWZVTUONV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

DavePhos (CAS Number: 213697-53-1) is a ligand commonly used in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. It was first described in 1998 by Richard F. Negishi et al. []. The development of DavePhos and related ligands has significantly contributed to the efficiency and selectivity of these reactions, making them powerful tools for organic synthesis.


Molecular Structure Analysis

DavePhos possesses a bidentate chelating structure, meaning it can bind to a metal center through two donor atoms. The key features of its structure include:

  • A central biphenyl backbone providing rigidity and aromatic character.
  • A dicyclohexylphosphine group (P(C6H11)2) acting as one of the donor atoms, which can strongly coordinate with palladium.
  • A dimethylamino group (N(CH3)2) on the other end of the biphenyl, which serves as the second donor atom and helps to tune the electronic properties of the ligand [].

The bulky cyclohexyl groups on the phosphine moiety prevent steric interactions with other reaction partners, while the dimethylamino group enhances the electron density around the palladium center, influencing the reaction rate and selectivity.


Chemical Reactions Analysis

DavePhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, where two carbon atoms are linked together. Some specific examples include:

  • Palladium-catalyzed sp3 arylation of 2-substituted-N-iminopyridinium ylides with aryl chlorides [].

    Balanced chemical equation (simplified):

    R-C=N-Pyr + Ar-Cl -> R-Ar + Cl-N-Pyr (Pyr = pyridinium)

  • Preparation of functionalized benzylic sulfones via palladium-catalyzed Negishi cross-coupling between alkyl sulfones and aryl halides.

    Balanced chemical equation (simplified):

    R-SO2-CH2-X + Ar-Zn-I -> R-SO2-CH2-Ar + ZnX2 (X = Cl, Br, I)

  • C-C Coupling of 3-haloquinolines with aryl sulfinates via palladium-catalyzed desulfitative arylation.

    Balanced chemical equation (simplified):

    X-C6H4N (3-haloquinoline) + Ar-SO2-OR' -> Ar-C6H4N + R'SO2H (X = Cl, Br)


Physical And Chemical Properties Analysis

  • Appearance: White powder.
  • Melting Point: 122-126 °C.
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF.
  • Stability: Stable under inert atmosphere conditions.

Catalysis:

DavePhos acts as a ligand, a molecule that binds to a metal center in a catalyst complex. This complex then facilitates various chemical reactions by lowering the activation energy required for the reaction to occur. DavePhos is particularly effective in reactions involving:

  • C-C Bond Formation: DavePhos is commonly used in cross-coupling reactions, which form carbon-carbon bonds between different organic molecules. These reactions are crucial for the construction of complex organic molecules, including pharmaceuticals and natural products [].
  • Hydrogenation: DavePhos can be employed in hydrogenation reactions, which involve the addition of hydrogen atoms to an unsaturated bond (double or triple bond) in an organic molecule. This process is essential for the synthesis of various saturated compounds with specific functionalities [].
  • Hydrocarboxylation: DavePhos finds application in hydrocarboxylation reactions, where carbon monoxide and water are added to an unsaturated bond to form a carboxylic acid group. This reaction is valuable for the synthesis of various carboxylic acid derivatives used in various industries [].

Advantages of DavePhos:

DavePhos offers several advantages over other commonly used ligands:

  • High Activity and Selectivity: DavePhos often demonstrates high activity, meaning the reaction proceeds quickly and efficiently. Additionally, it exhibits high selectivity, meaning the desired product is formed in high yield with minimal formation of undesired side products [].
  • Broad Substrate Scope: DavePhos can be used with a wide range of starting materials, making it a versatile tool for various synthetic transformations [].
  • Air and Moisture Stability: Unlike some other ligands, DavePhos is relatively stable in the presence of air and moisture, simplifying its handling and storage in research settings [].

Ongoing Research:

Researchers are continuously exploring new applications for DavePhos and its derivatives. This ongoing research focuses on:

  • Developing new catalytic systems: Scientists are investigating ways to combine DavePhos with different metal catalysts to achieve even more efficient and selective reactions [].
  • Expanding substrate scope: Researchers are exploring new reaction conditions and strategies to broaden the range of substrates compatible with DavePhos-mediated transformations [].
  • Enhancing sustainability: Efforts are underway to develop more sustainable protocols using DavePhos, focusing on aspects like reduced catalyst loading and the use of environmentally friendly solvents.

XLogP3

6.9

UNII

9877ONU78F

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

213697-53-1

Wikipedia

2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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